arabidopside A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

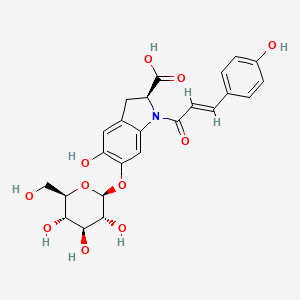

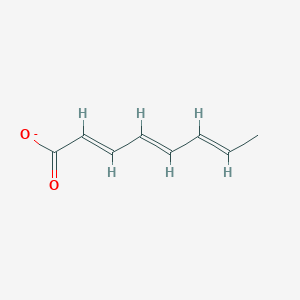

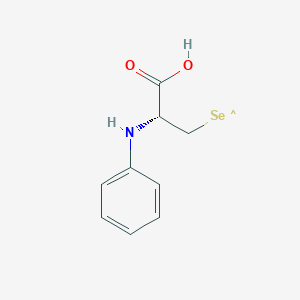

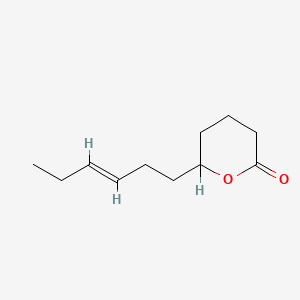

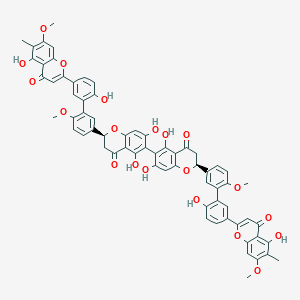

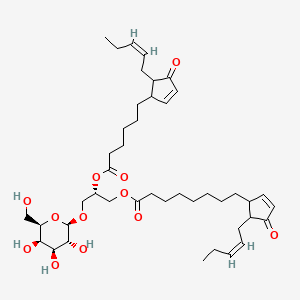

Arabidopside A is an arabidopside in which the glyceride moiety is acylated by cis-12-oxophytodienoyl and cis-dinor-oxyphytodienoyl groups at positions 1 and 2, respectively, and in which the carbohydrate moiety is a beta-D-galactopyranosyl group. The cyclopentenone moiety of both acyl groups is cis-disubstituted. It is an arabidopside, a beta-D-galactoside, a 1,2-diacyl-3-beta-D-galactosyl-sn-glycerol and a diester.

Scientific Research Applications

Role in Plant Senescence

Arabidopside A, extracted from Arabidopsis thaliana, demonstrates a significant senescence-promoting effect in plants. This compound, which contains 12-oxophytodienoic acid (OPDA) and dinor-oxophytodienoic acid (dn-OPDA), precursors of jasmonic acid, has been shown to be more effective in promoting senescence than jasmonic acid and OPDA. Its activity was found to be as strong as methyl jasmonate, known for its senescence-promoting properties. This suggests that arabidopside A plays a crucial role in the leaf senescence process (Hisamatsu et al., 2006).

Involvement in Jasmonate Signaling

Research indicates that arabidopsides, including arabidopside A, are involved in jasmonate signaling pathways in plants. They occur as esters with complex lipids in Arabidopsis thaliana and have been implicated in various developmental processes and stress responses. The study reveals that arabidopsides, including arabidopside A, may function as antipathogenic substances and storage compounds for the slow release of free jasmonates, thus playing a dual role in plant defense and hormone regulation (Kourtchenko et al., 2007).

Impact on Plant Development and Stress Responses

Arabidopsis thaliana, from which arabidopside A is derived, is a widely-studied model plant. It is used extensively to research various biological aspects, including the impact of secondary metabolites like arabidopside A on plant development and response to environmental stresses. The insights gained from such studies are crucial for understanding the biological functions and ecological importance of compounds like arabidopside A in plant interactions and adaptation to environmental challenges (Kliebenstein, 2004).

Methodology for Quantifying Arabidopsides

A study developed and validated a simple and sensitive method for quantifying arabidopsides, including arabidopside A, in complex plant samples using liquid chromatography-electrospray ionization ion trap mass spectrometry. This methodology is crucial for accurately measuring the levels of arabidopsides in plants and understanding their roles and concentrations in various biological processes and stress responses (Genva et al., 2020).

properties

Product Name |

arabidopside A |

|---|---|

Molecular Formula |

C43H66O12 |

Molecular Weight |

775 g/mol |

IUPAC Name |

[(2S)-2-[6-[4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]hexanoyloxy]-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 8-[4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoate |

InChI |

InChI=1S/C43H66O12/c1-3-5-11-19-33-30(23-25-35(33)45)17-13-8-7-9-15-21-38(47)52-28-32(29-53-43-42(51)41(50)40(49)37(27-44)55-43)54-39(48)22-16-10-14-18-31-24-26-36(46)34(31)20-12-6-4-2/h5-6,11-12,23-26,30-34,37,40-44,49-51H,3-4,7-10,13-22,27-29H2,1-2H3/b11-5-,12-6-/t30?,31?,32-,33?,34?,37-,40+,41+,42-,43-/m1/s1 |

InChI Key |

FXAOGBMUKJMRHB-GHTRPZKCSA-N |

Isomeric SMILES |

CC/C=C\CC1C(C=CC1=O)CCCCCCCC(=O)OC[C@H](CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)OC(=O)CCCCCC3C=CC(=O)C3C/C=C\CC |

Canonical SMILES |

CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)OC(=O)CCCCCC3C=CC(=O)C3CC=CCC |

synonyms |

arabidopside A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

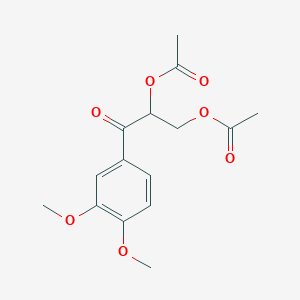

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(R)-{[4-(aminomethyl)phenyl]amino}{[(1R)-1-phenylethyl]amino}methyl]amino}ethane-1,1-diol](/img/structure/B1259769.png)